molecular formula C9H10Br2 B13552882 1-Bromo-4-(2-bromopropyl)benzene

1-Bromo-4-(2-bromopropyl)benzene

Cat. No.: B13552882
M. Wt: 277.98 g/mol
InChI Key: DXCLNLVAALGFMZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 1-position and a 2-bromopropyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-bromopropyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the electrophilic aromatic substitution reaction, where benzene is first brominated to form bromobenzene. This is followed by a Friedel-Crafts alkylation reaction to introduce the 2-bromopropyl group .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of Lewis acid catalysts such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the bromination and alkylation reactions. These catalysts help in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-bromopropyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-4-(2-bromopropyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-bromopropyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, allowing the compound to react with various nucleophiles. This reactivity is crucial for its applications in organic synthesis and chemical research .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(2-bromopropyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in synthesis and research .

Properties

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

1-bromo-4-(2-bromopropyl)benzene

InChI

InChI=1S/C9H10Br2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3

InChI Key

DXCLNLVAALGFMZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)Br

Origin of Product

United States

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